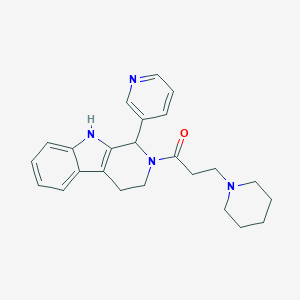
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- is a complex organic compound known for its significant role in plant defense mechanisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- typically involves multiple steps, starting from readily available precursors. The process often includes glycosylation reactions where a glucopyranosyl group is introduced to the benzoxazinone core. Specific reaction conditions, such as the use of trimethylsilyl trifluoromethanesulfonate as a catalyst, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes, optimized for efficiency and cost-effectiveness. The use of biocatalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Various substitution reactions can introduce different functional groups to the benzoxazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s role in plant defense mechanisms makes it a valuable tool for studying plant-pathogen interactions.
Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored for therapeutic applications.
Industry: The compound’s unique properties make it suitable for developing new materials and agrochemicals.
作用機序
The mechanism by which 2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- exerts its effects involves several molecular targets and pathways. In plants, it acts as a defense compound by inhibiting the growth of pathogens through the production of reactive oxygen species and other toxic intermediates. The compound’s interaction with specific enzymes and receptors is crucial for its biological activity.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, known for its simpler structure and similar biological activities.
4-(beta-D-Glucopyranosyloxy)-2-hydroxy-7-methoxy-benzoxazinone: A closely related compound with slight structural variations.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 4-(beta-D-glucopyranosyloxy)-2-hydroxy-7-methoxy- stands out due to its specific glycosylation pattern, which enhances its solubility and biological activity. This unique structure allows for more diverse applications and interactions compared to its analogs.
特性
IUPAC Name |
2-hydroxy-7-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-14(22)13(21)16(7)26-15-12(20)11(19)10(18)9(5-17)25-15/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14?,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXQVNSWUPWLLC-RLWRILBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
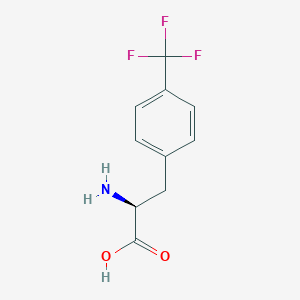

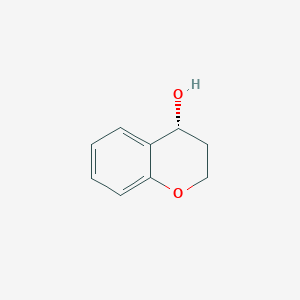
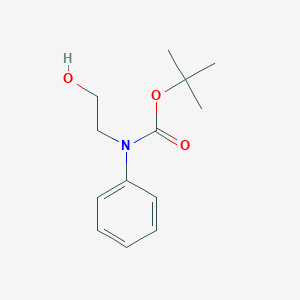

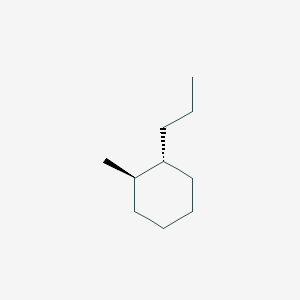



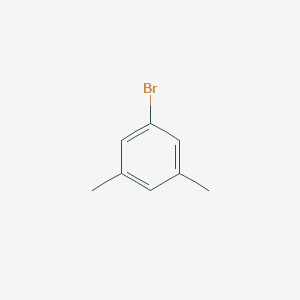
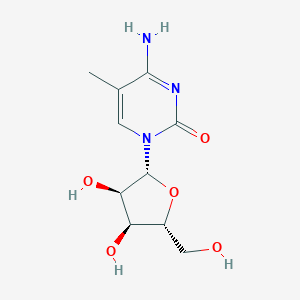
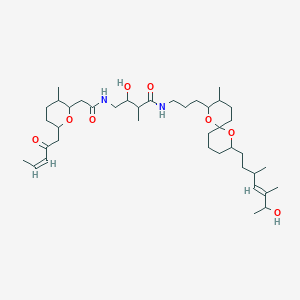
![2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride](/img/structure/B43899.png)
